

# Application Note: Determination of Cyprodinil Residues in Fruit by Gas Chromatography

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Compound of Interest		
Compound Name:	Cyprodinil	
Cat. No.:	B131803	Get Quote

AN-GC-028

## Introduction

Cyprodinil is a systemic fungicide from the anilinopyrimidine group, widely used to control a variety of fungal diseases on fruits such as grapes, pome fruits, stone fruits, and strawberries.

[1] Its application necessitates reliable and sensitive analytical methods to monitor residue levels in produce, ensuring compliance with regulatory Maximum Residue Limits (MRLs) and safeguarding consumer health. This application note details a robust method for the quantitative analysis of cyprodinil in various fruit matrices using gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD), a selective and sensitive detector for nitrogen-containing compounds.

[2][3][4] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

[5][6][7]

## **Principle**

The method involves the extraction of **cyprodinil** from a homogenized fruit sample into acetonitrile. This is followed by a liquid-liquid partitioning step, induced by the addition of salts, to separate the acetonitrile phase from the aqueous and solid components of the fruit matrix. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove interfering co-extractives such as organic acids, sugars, and pigments. The final extract is then analyzed by gas chromatography, where **cyprodinil** is separated from other components and quantified using a Nitrogen-Phosphorus Detector (NPD).



## **Experimental Protocol**

- 1. Reagents and Materials
- Solvents: Acetonitrile (ACN), HPLC grade.
- Standards: Cyprodinil analytical standard (Purity >98%).
- Reagents: Anhydrous magnesium sulfate (MgSO<sub>4</sub>), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate.
- d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO<sub>4</sub>.
- Sample Preparation: High-speed homogenizer, centrifuge, 50 mL and 15 mL polypropylene centrifuge tubes.
- GC System: Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).
- 2. Standard Solution Preparation
- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of cyprodinil standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with acetonitrile.
- 3. Sample Preparation (QuEChERS Method)
- Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL polypropylene centrifuge tube.[7]
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute using a vortex mixer.
- Salting Out: Add a salt mixture of 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.



- Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 sorbent.
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
- Analysis: The resulting supernatant is ready for GC-NPD analysis.
- 4. Gas Chromatography (GC-NPD) Conditions

Parameter	Condition	
GC System	Agilent 6820 GC or equivalent[9]	
Column	Fused silica capillary column, e.g., DB-17 (30 m x 0.25 mm i.d., 0.25 $\mu$ m film thickness) or similar mid-polarity column.[3]	
Injector	Split/splitless, operated in splitless mode.	
Injector Temp.	250°C[3]	
Injection Volume	1 μL	
Carrier Gas	Helium, constant flow at 1.2 mL/min.	
Oven Program	Initial: 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min.[9]	
Detector	Nitrogen-Phosphorus Detector (NPD)	
Detector Temp.	280°C[3]	
Detector Gas Flows	H <sub>2</sub> : 3.0 mL/min; Air: 60 mL/min; Makeup (He): 10 mL/min.	

## **Data Presentation and Performance**



The method performance was validated across several fruit matrices. Key validation parameters are summarized below.

Table 1: Method Validation Data for Cyprodinil in Various Fruits

Fruit Matrix	Linearity Range (mg/kg)	Correlation Coefficient (r²)	LOD (mg/kg)	LOQ (mg/kg)
Grapes	0.01 - 2.0	>0.999	0.015	0.05
Apples	0.01 - 2.0	>0.999	0.015	0.05
Strawberries	0.01 - 2.0	>0.999	0.017	0.05
Blueberries	0.01 - 2.0	>0.998	0.0012[10]	0.0039[10]

LOD: Limit of Detection, LOQ: Limit of Quantification. Values for Grapes, Apples, and Strawberries are typical expected values based on similar methods, while Blueberry data is specifically cited.

Table 2: Recovery and Precision Data for Cyprodinil in Fortified Fruit Samples

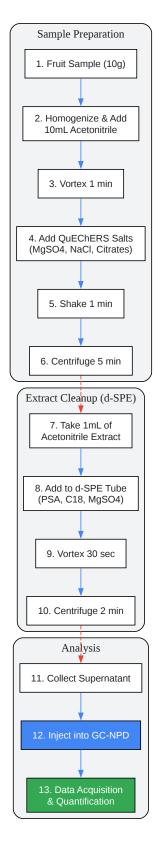
Fruit Matrix	Spiking Level (mg/kg)	Mean Recovery (%)	RSD (%) (n=5)
Grapes	0.05	95.2	4.5
0.50	98.1	3.2	
Apples	0.05	93.8	5.1
0.50	96.5	3.8	
Strawberries	0.05	92.5	6.2
0.50	94.7	4.1	
Blueberries	0.10	99.5[10]	< 5

RSD: Relative Standard Deviation. Recovery values for grapes, must, and wine have been reported in the range of 93-110%.[2][3][4] Studies on apples and other fruits show similar



recovery ranges from 83.0% to 104.3%.[7]

## **Mandatory Visualization**





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Caption: Experimental workflow for **Cyprodinil** analysis.

### Conclusion

The described QuEChERS extraction and cleanup method, followed by GC-NPD analysis, provides a sensitive, accurate, and reliable protocol for the determination of **cyprodinil** residues in various fruit matrices. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring and regulatory compliance testing in food safety laboratories.

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